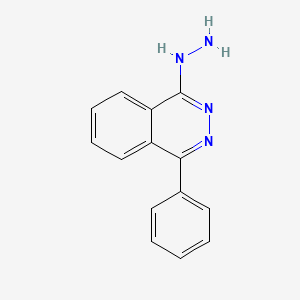

1-Hydrazinyl-4-phenylphthalazine

描述

1-Hydrazinyl-4-phenylphthalazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of phthalazine and contains a hydrazine functional group, which makes it a versatile molecule for various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 1-Hydrazinyl-4-phenylphthalazine can be synthesized through the reaction of 4-phenylphthalazin-1(2H)-one with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Aromatic Aldehydes

1-Hydrazinyl-4-phenylphthalazine undergoes condensation with aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) to form hydrazones (Table 1). These hydrazones exhibit characteristic IR absorption bands for NH (3400–3600 cm⁻¹) and azomethine protons (δ 10.52–10.90 ppm in ¹H NMR) . Cyclization of these hydrazones via catalytic dehydrogenation (10% Pd/C in methanol) yields 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines , confirmed by the disappearance of NH signals in NMR .

Table 1: Hydrazones Derived from this compound

| Aldehyde | Product Color | NH IR (cm⁻¹) | Azomethine δ (ppm) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Yellow | 3420–3580 | 10.68 | 78 |

| 4-Methoxybenzaldehyde | Red | 3400–3560 | 10.90 | 85 |

Diethyl Oxalate and Pyruvic Acid

Reaction with diethyl oxalate produces 7-aryl-3,4-dioxo-1,2,4-triazino[3,4-a]phthalazines , while pyruvic acid derivatives yield 7-aryl-3-methyl/phenyl-1,2,4-triazino[3,4-a]phthalazines . Ethyl phenyl propiolate and acetylacetone form pyrazole derivatives via cyclocondensation .

Triazolo[3,4-a]phthalazines

Reaction with aromatic acid hydrazides (e.g., benzohydrazide) directly forms 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines without isolating intermediates. For example:

-

3-(4-Chlorophenyl)-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine : m.p. 215–217°C, IR: 1625 cm⁻¹ (C=N), ¹H NMR: δ 7.18–8.40 (aromatic protons) .

Tetrazolo[5,1-a]phthalazines

Treatment with sodium azide in methanol yields 6-aryl-tetrazolo[5,1-a]phthalazines , characterized by strong absorption at 2100 cm⁻¹ (N₃ group) and δ 6.90–8.20 ppm (aromatic protons) .

Oxalic and Malonic Acid Dihydrazides

Reaction with oxalic acid dihydrazide produces bis(6-phenyl-1,2,4-triazolo[3,4-a]phthalazin-3-yl) derivatives (Table 2). These compounds show no NH signals in NMR, confirming cyclization .

Table 2: Bis-Triazolophthalazines from Dihydrazides

| Dihydrazide | Product Structure | Yield (%) |

|---|---|---|

| Oxalic acid | C₃₀H₁₈N₈·½H₂O | 78 |

| Malonic acid | C₃₂H₂₂N₈ | 72 |

Biological Activity

While several derivatives were tested for insecticidal , nematicidal , and antimicrobial activities, most showed limited efficacy . For instance:

-

3,6-Diphenyl-1,2,4-triazolo[3,4-a]phthalazine : Inactive against Spodoptera littoralis larvae at 500 ppm .

-

6-Phenyl-tetrazolo[5,1-a]phthalazine : No nematicidal activity against Meloidogyne javanica .

Synthetic Utility

This compound serves as a precursor for:

General Procedure for Triazolo Derivatives

科学研究应用

Synthesis and Derivatives

The synthesis of 1-hydrazinyl-4-phenylphthalazine typically involves the reaction of hydrazine with 4-chlorophthalazine derivatives. This process can yield various derivatives that have been explored for their biological activities. For instance, reactions with different carbonyl compounds can produce hydrazones and cyclic amidrazones, which are precursors for further cyclization to form triazolo and pyrazole derivatives .

Table 1: Synthesis Pathways of this compound Derivatives

| Reaction Type | Starting Material | Product | Notes |

|---|---|---|---|

| Hydrazine Reaction | 4-Chlorophthalazine | This compound | Basic synthesis route |

| Carbonyl Reaction | This compound | Hydrazones | Various carbonyl compounds used |

| Cyclization | Amidrazones | Triazolo derivatives | Biological testing for insecticidal activity |

| Benzodiazepine Testing | 6-Substituted derivatives | Antianxiety agents | Selective binding to brain receptors |

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities, particularly in pharmacology. Notably, some derivatives have shown potential as antianxiety agents by selectively binding to benzodiazepine receptors without the typical side effects associated with conventional benzodiazepines .

Antihypertensive Properties

Compounds derived from this compound have been reported to possess hypotensive effects similar to established drugs like hydralazine. These compounds act as inhibitors of cyclic adenosine monophosphate phosphodiesterase, leading to smooth muscle relaxation and subsequent blood pressure reduction .

Insecticidal and Nematicidal Activities

Several studies have documented the insecticidal and nematicidal properties of derivatives synthesized from this compound. These compounds demonstrated efficacy against various pests, suggesting their potential utility in agricultural applications .

Case Study: Antianxiety Activity

In a study assessing the antianxiety effects of synthesized derivatives, it was found that certain compounds derived from this compound effectively displaced radiolabeled diazepam from benzodiazepine receptors in vitro. This displacement indicates a strong binding affinity, suggesting potential therapeutic applications in treating anxiety disorders .

Case Study: Insecticidal Efficacy

Another research effort focused on evaluating the insecticidal properties of synthesized triazolo derivatives. These compounds were tested against common agricultural pests, demonstrating significant mortality rates compared to control groups, thus highlighting their potential as eco-friendly pest control agents .

作用机制

The mechanism by which 1-Hydrazinyl-4-phenylphthalazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cancer cell growth and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Phthalazine: The parent compound of 1-Hydrazinyl-4-phenylphthalazine, known for its various pharmacological activities.

Azelastine: An antihistamine that contains a phthalazine moiety.

Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor with a phthalazine core.

Uniqueness: this compound is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials.

生物活性

1-Hydrazinyl-4-phenylphthalazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a phthalazine core substituted with a hydrazine and phenyl group. This unique structure contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including bromodomains, which play critical roles in gene regulation and cellular signaling pathways. Inhibiting these enzymes can lead to altered cellular processes such as proliferation and apoptosis .

- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is thought to stem from disrupting cellular functions in bacteria and fungi .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Screening : A study assessed the antimicrobial efficacy of various hydrazine derivatives, including this compound, showing significant inhibition against Gram-positive and Gram-negative bacteria. The compound demonstrated an inhibition zone comparable to standard antibiotics .

- Cytotoxic Effects : In vitro studies on cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Bromodomain Inhibition : Research into the compound's interaction with bromodomains indicated that it could serve as a lead compound for developing drugs targeting epigenetic regulators involved in cancer progression .

属性

IUPAC Name |

(4-phenylphthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-16-14-12-9-5-4-8-11(12)13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCKWJNGZVAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276128 | |

| Record name | 1-hydrazinyl-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86427-78-3 | |

| Record name | NSC116344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydrazinyl-4-phenylphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。